



# Application of Envudeucitinib in 3D Organoid Models of Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Envudeucitinib (also known as ESK-001) is an investigational, highly selective, oral inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] TYK2 is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways implicated in the pathogenesis of numerous immune-mediated inflammatory diseases.[1] Envudeucitinib allosterically inhibits TYK2, thereby modulating the signaling of key proinflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2] Clinical trials have demonstrated the potential of Envudeucitinib in treating moderate to severe plaque psoriasis and systemic lupus erythematosus.[2][3][4]

Three-dimensional (3D) organoid models have emerged as powerful preclinical tools that bridge the gap between traditional 2D cell cultures and in vivo animal models. These self-organizing structures, derived from stem cells, recapitulate the complex architecture and functionality of native tissues, offering a more physiologically relevant system for disease modeling and drug screening. For inflammatory diseases such as Inflammatory Bowel Disease (IBD) and psoriasis, patient-derived organoids can preserve the genetic and phenotypic characteristics of the original tissue, providing a valuable platform for personalized medicine research.

This document provides detailed application notes and protocols for the use of **Envudeucitinib** in 3D organoid models of inflammatory diseases, with a focus on IBD and psoriasis.



## **Signaling Pathway of Envudeucitinib**

**Envudeucitinib** targets the TYK2 protein, a key component of the JAK-STAT signaling pathway. In inflammatory diseases, various cytokines bind to their receptors on the cell surface, leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses. By inhibiting TYK2, **Envudeucitinib** blocks this cascade, leading to a reduction in the production of proinflammatory mediators.



Click to download full resolution via product page

Caption: **Envudeucitinib** inhibits the TYK2 signaling pathway.

# **Experimental Protocols**

# Protocol 1: Generation and Culture of Human Intestinal Organoids for IBD Modeling

## Methodological & Application



This protocol describes the establishment of human intestinal organoids from patient-derived colonic biopsies.

#### Materials:

- Colonic biopsy tissue
- Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
- Advanced DMEM/F-12 medium
- Matrigel® Basement Membrane Matrix
- IntestiCult<sup>™</sup> Organoid Growth Medium (or equivalent)
- Recombinant human proteins: EGF, Noggin, R-spondin1
- Y-27632 ROCK inhibitor
- Antibiotic-antimycotic solution

#### Procedure:

- · Tissue Digestion:
  - Wash the biopsy tissue multiple times with cold PBS containing antibiotics.
  - Mince the tissue into small fragments (~1-2 mm).
  - Incubate the fragments in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release the intestinal crypts.
  - Vigorously shake the tube to further dissociate the crypts.
- Crypt Isolation:
  - Allow the larger tissue fragments to settle by gravity.
  - Collect the supernatant containing the crypts and pass it through a 70 μm cell strainer.



- Centrifuge the filtrate to pellet the isolated crypts.
- Organoid Seeding:
  - Resuspend the crypt pellet in a small volume of Matrigel®.
  - Plate droplets of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.
  - Polymerize the Matrigel® domes by incubating at 37°C for 10-15 minutes.
- Organoid Culture:
  - Overlay the Matrigel® domes with pre-warmed Organoid Growth Medium supplemented with Y-27632 for the first 2-3 days.
  - Culture the organoids at 37°C in a 5% CO2 incubator.
  - Change the medium every 2-3 days.
- Organoid Passaging:
  - Mechanically disrupt the organoids within the Matrigel® using a pipette.
  - Collect the organoid fragments and wash with cold basal medium.
  - Centrifuge to pellet the fragments.
  - Resuspend the fragments in fresh Matrigel® and re-plate as described in step 3.

## **Protocol 2: Modeling Psoriasis in Skin Organoids**

This protocol outlines a general approach to induce a psoriasis-like inflammatory phenotype in skin organoids.

#### Materials:

- Human skin organoids (generated from iPSCs or patient biopsies)
- Keratinocyte growth medium



Pro-inflammatory cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, Oncostatin M, IL-1α)

#### Procedure:

- Culture of Skin Organoids:
  - Culture mature skin organoids according to established protocols.
- Induction of Psoriatic Phenotype:
  - Treat the skin organoids with a pro-inflammatory cytokine cocktail for 48-72 hours to induce a psoriasis-like phenotype.
  - Monitor for changes in morphology, such as epidermal thickening (acanthosis) and increased expression of psoriatic markers (e.g., KRT16, S100A7).

# Protocol 3: Efficacy Testing of Envudeucitinib in Inflammatory Organoid Models

This protocol describes the experimental workflow for evaluating the anti-inflammatory effects of **Envudeucitinib** in IBD or psoriasis organoid models.





Click to download full resolution via product page

Caption: Workflow for testing Envudeucitinib in organoids.



#### Procedure:

- Prepare Organoid Cultures:
  - Plate established intestinal or skin organoids in a 96-well format.
- Induce Inflammation:
  - $\circ$  For IBD models, treat intestinal organoids with a cocktail of pro-inflammatory cytokines (e.g., TNF- $\alpha$  and IFN- $\gamma$ ) for 24 hours.
  - For psoriasis models, use the protocol described in Protocol 2.
- Envudeucitinib Treatment:
  - Prepare a dilution series of Envudeucitinib in the appropriate culture medium. Note: As specific in vitro IC50 values for Envudeucitinib are not publicly available, a wide concentration range (e.g., 0.1 nM to 10 μM) is recommended for initial dose-finding studies.
  - Remove the inflammation-inducing medium and add the medium containing different concentrations of **Envudeucitinib** or vehicle control.
- Incubation:
  - Incubate the organoids for 24-72 hours.
- Endpoint Analysis:
  - Viability Assay: Assess organoid viability using a commercial assay (e.g., CellTiter-Glo® 3D).
  - Morphological Analysis: Image the organoids using brightfield or confocal microscopy to assess changes in size, budding, and integrity.
  - Gene Expression Analysis: Isolate RNA from the organoids and perform quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., IL6, CXCL8, NOS2 for IBD; KRT16, S100A7 for psoriasis).



 Protein Analysis: Collect the culture supernatant to measure secreted cytokines and chemokines using ELISA. Perform immunohistochemistry (IHC) on fixed organoids to analyze the expression and localization of inflammatory markers.

## **Data Presentation**

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Dose-Response of **Envudeucitinib** on Inflammatory Marker Expression in IBD Organoids

| Envudeucitinib<br>Concentration | IL-6 Secretion<br>(pg/mL) | CXCL8<br>Secretion<br>(pg/mL) | Relative NOS2<br>Gene<br>Expression<br>(Fold Change) | Organoid<br>Viability (%) |
|---------------------------------|---------------------------|-------------------------------|------------------------------------------------------|---------------------------|
| Vehicle Control                 | 550 ± 45                  | 1200 ± 98                     | 15.2 ± 1.8                                           | 100                       |
| 1 nM                            | 425 ± 38                  | 950 ± 82                      | 11.8 ± 1.5                                           | 98 ± 3                    |
| 10 nM                           | 210 ± 25                  | 480 ± 55                      | $5.6 \pm 0.9$                                        | 97 ± 4                    |
| 100 nM                          | 85 ± 12                   | 150 ± 21                      | 1.9 ± 0.4                                            | 95 ± 5                    |
| 1 μΜ                            | 40 ± 8                    | 75 ± 15                       | 1.1 ± 0.2                                            | 92 ± 6                    |
| 10 μΜ                           | 35 ± 6                    | 68 ± 12                       | 1.0 ± 0.2                                            | 88 ± 7                    |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Effect of **Envudeucitinib** on Psoriasis-Related Markers in Skin Organoids



| Treatment Group                                 | Relative KRT16<br>Gene Expression<br>(Fold Change) | Relative S100A7<br>Gene Expression<br>(Fold Change) | Epidermal<br>Thickness (µm) |
|-------------------------------------------------|----------------------------------------------------|-----------------------------------------------------|-----------------------------|
| Healthy Control                                 | 1.0 ± 0.2                                          | 1.0 ± 0.3                                           | 50 ± 5                      |
| Psoriasis Model +<br>Vehicle                    | 12.5 ± 1.5                                         | 25.8 ± 3.1                                          | 110 ± 12                    |
| Psoriasis Model +<br>Envudeucitinib (100<br>nM) | 3.2 ± 0.6                                          | 6.4 ± 1.2                                           | 65 ± 8                      |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

### Conclusion

The use of 3D organoid models provides a powerful and physiologically relevant platform to investigate the therapeutic potential of **Envudeucitinib** for inflammatory diseases. The protocols outlined in this document offer a framework for researchers to establish these models and to assess the efficacy of **Envudeucitinib** in a preclinical setting. The ability to use patient-derived organoids opens up exciting possibilities for personalized medicine approaches, where the effectiveness of **Envudeucitinib** could be predicted on an individual basis. Further studies utilizing these advanced models will be crucial in elucidating the precise mechanisms of action of **Envudeucitinib** and in accelerating its development for the treatment of a range of inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Envudeucitinib for SLE | Alumis Inc. [alumis.com]



- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Envudeucitinib Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- To cite this document: BenchChem. [Application of Envudeucitinib in 3D Organoid Models of Inflammatory Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#application-of-envudeucitinib-in-3d-organoid-models-of-inflammatory-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com